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Compound of Interest

Compound Name: 2-Bromo-3-iodo-5-nitropyridine

Cat. No.: B1371635

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged
scaffold” due to its presence in a vast number of FDA-approved drugs and biologically active
molecules.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor
make it a critical component in designing molecules that interact with biological targets.[1]

2-Bromo-3-iodo-5-nitropyridine emerges as a particularly valuable building block. It features
three distinct points of functionality on the pyridine core: a nitro group, a bromine atom, and an
iodine atom. The nitro group is a powerful electron-withdrawing group and can be a precursor
to an amino group. The two different halogen atoms (bromo and iodo) at positions 2 and 3,
respectively, provide orthogonal handles for sequential, site-selective cross-coupling reactions.
This predictable, regioselective reactivity is the most significant strategic advantage of this
reagent, enabling the controlled and stepwise construction of highly substituted pyridine
derivatives, a crucial capability in modern drug discovery.[2][3]

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and
effective use in a laboratory setting.

Compound Properties

The key physicochemical properties of 2-Bromo-3-iodo-5-nitropyridine are summarized
below. This data is essential for calculating molar equivalents, understanding solubility, and
planning purification strategies.
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Property Value Source
CAS Number 25391-61-1 [4][51[6]1[7]
Molecular Formula CsH2BrIN20:2 [4]
Molecular Weight 328.89 g/mol [4]
Physical Form Solid [4]
_ [O-]--INVALID-LINK--
SMILES String [4]
clcnc(Br)c(l)cl

MWNBICGZLNMEBT-
InChl Key [4]
UHFFFAOYSA-N

Safety and Handling

2-Bromo-3-iodo-5-nitropyridine is classified as acutely toxic if swallowed and requires careful
handling.[4]

GHS Classification: Acute Toxicity, Oral (Category 3).[4]

Signal Word: Danger.[4]

Hazard Statement: H301 (Toxic if swallowed).[4]

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON
CENTER/doctor).[4]

Handling Protocol:
e Always handle in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and chemical-resistant gloves.

e Avoid inhalation of dust and contact with skin and eyes.
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e Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the
container tightly closed.[8]

The Core Synthetic Strategy: Regioselective Cross-
Coupling

The primary utility of 2-Bromo-3-iodo-5-nitropyridine lies in its capacity for sequential
palladium-catalyzed cross-coupling reactions. The key to this strategy is the differential
reactivity of the carbon-halogen bonds.

The Causality of Regioselectivity: In palladium-catalyzed reactions like Suzuki, Buchwald-
Hartwig, and Sonogashira couplings, the first and rate-determining step is typically the
oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][9] The reactivity
of halogens in this step follows the general trend: | > Br > CI.[3] This is because the C-I bond is
weaker and more polarizable than the C-Br bond, making it significantly more susceptible to
cleavage by the palladium catalyst.

This reactivity difference allows for the selective functionalization of the C3-lodo position under
milder conditions, leaving the C2-Bromo position intact for a subsequent, different coupling
reaction under more forcing conditions.
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Caption: Sequential functionalization workflow for 2-Bromo-3-iodo-5-nitropyridine.

Key Experimental Protocols

The following protocols are representative methodologies for leveraging the regioselective
reactivity of 2-Bromo-3-iodo-5-nitropyridine. These are designed as self-validating systems,
incorporating in-process controls and standard purification techniques.

Protocol: Regioselective Suzuki-Miyaura Coupling at the
C3-lodo Position
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The Suzuki reaction is a robust method for forming carbon-carbon bonds.[10][11] This protocol

targets the more reactive C-I bond for arylation.

Objective: To synthesize a 2-Bromo-3-aryl-5-nitropyridine derivative.

Materials:

2-Bromo-3-iodo-5-nitropyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(ll) acetate [Pd(OAc)z] (0.02 equiv)

Triphenylphosphine [PPhs] (0.08 equiv) or a more advanced ligand like SPhos.

Potassium carbonate (K2COs) (3.0 equiv), aqueous solution (2M)

1,4-Dioxane and Water (4:1 mixture), degassed

Anhydrous magnesium sulfate (MgSQOa)

Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-iodo-5-nitropyridine, the
arylboronic acid, Pd(OAc)z, and the phosphine ligand.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed
by the aqueous potassium carbonate solution. The base is essential for activating the
boronic acid for transmetalation.[9][11]

Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically
2-12 hours).
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e Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with
water, then with brine. The organic layer contains the product.

« Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
reduced pressure. Purify the crude residue by flash column chromatography on silica gel
using a gradient of hexanes and ethyl acetate to yield the pure 2-Bromo-3-aryl-5-
nitropyridine.

o Characterization: Confirm the structure and purity of the product using *H NMR, 13C NMR,
and mass spectrometry.

Catalytic Cycle
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Regioselective Buchwald-Hartwig Amination at
the C3-lodo Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, widely used in
pharmaceutical synthesis.[12][13]

Objective: To synthesize a 2-Bromo-3-(amino)-5-nitropyridine derivative.
Materials:
e 2-Bromo-3-iodo-5-nitropyridine (1.0 equiv)

e Primary or secondary amine (1.2 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.015 equiv)
Xantphos (0.03 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous, degassed Toluene

Anhydrous magnesium sulfate (MgSQOa)

Step-by-Step Methodology:

Reaction Setup (Glovebox): Due to the air-sensitivity of the catalyst, ligands, and base, it is
best to weigh these reagents in an inert atmosphere glovebox. Add Pdz(dba)s, Xantphos,
and NaOtBu to an oven-dried Schlenk tube.

Reagent Addition: Outside the glovebox, add 2-Bromo-3-iodo-5-nitropyridine to the tube.
Evacuate and backfill with an inert gas.

Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine
coupling partner via syringe. Xantphos is a bulky, electron-rich ligand that facilitates both
oxidative addition and the final reductive elimination step, which is often rate-limiting.[12]

Heating and Monitoring: Heat the reaction to 100-110 °C. Monitor for completion by TLC or
LC-MS.

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated
agueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over MgSOa, filter, and
concentrate. Purify the crude material via flash column chromatography.

Characterization: Confirm the structure via spectroscopic methods (NMR, MS).

Protocol: Regioselective Sonogashira Coupling at the
C3-lodo Position
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The Sonogashira coupling is the method of choice for creating C(sp?)-C(sp) bonds, linking the
pyridine ring to an alkyne.[14][15]

Objective: To synthesize a 2-Bromo-3-(alkynyl)-5-nitropyridine derivative.

Materials:

2-Bromo-3-iodo-5-nitropyridine (1.0 equiv)

Terminal alkyne (1.2 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride [PdCI2(PPhs)2] (0.03 equiv)

Copper(l) iodide (Cul) (0.05 equiv)

Triethylamine (EtsN) and THF, degassed

Anhydrous magnesium sulfate (MgSQOa)

Step-by-Step Methodology:

e Reaction Setup: To a Schlenk flask, add 2-Bromo-3-iodo-5-nitropyridine, PdClz(PPhs)z,
and Cul.

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

e Solvent and Reagent Addition: Add degassed THF and triethylamine. The triethylamine
serves as both the base and a solvent. Then, add the terminal alkyne via syringe. The Cul
co-catalyst is crucial for activating the alkyne.[16][17]

» Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically
proceeds to completion within a few hours. Monitor by TLC.

o Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst
residues, washing with ethyl acetate. Concentrate the filtrate.

 Purification: Redissolve the crude product and wash with water to remove triethylamine salts.
Dry the organic layer, concentrate, and purify by flash column chromatography.
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e Characterization: Confirm the structure via NMR and MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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